Acetylcholine-1,1,2,2-d4 bromide is a deuterated form of acetylcholine, a critical neurotransmitter in both the peripheral and central nervous systems. The presence of deuterium (d4) indicates that four hydrogen atoms in the acetylcholine molecule have been replaced by deuterium isotopes. This modification can be used in various scientific studies, particularly in tracing and understanding biochemical pathways.
Acetylcholine itself was first identified in 1921 by Henry Hallett Dale and later synthesized by Otto Loewi. The deuterated version, Acetylcholine-1,1,2,2-d4 bromide, can be synthesized in laboratories specializing in organic chemistry and isotopic labeling.
Acetylcholine-1,1,2,2-d4 bromide is classified as:
The synthesis of Acetylcholine-1,1,2,2-d4 bromide typically involves several steps:
The molecular structure of Acetylcholine-1,1,2,2-d4 bromide retains the basic structure of acetylcholine with the following modifications:
Acetylcholine-1,1,2,2-d4 bromide participates in various chemical reactions similar to those of acetylcholine:
The kinetics of these reactions can be traced using mass spectrometry or nuclear magnetic resonance spectroscopy due to the presence of deuterium.
Acetylcholine functions by binding to nicotinic and muscarinic receptors in the nervous system:
The use of deuterated forms allows for precise tracking of acetylcholine dynamics in biological systems through isotopic labeling techniques.
Acetylcholine-1,1,2,2-d4 bromide is primarily used in:
This compound serves as an essential tool for researchers studying neurochemical processes and developing new therapeutic agents targeting cholinergic syst
Acetylcholine-1,1,2,2-d4 bromide (CAS: 93449-32-2) features site-specific deuterium atoms at the β-carbon positions of the ethanolamine moiety, achieved through precision synthetic routes. Three primary methodologies enable deuterium incorporation into this cholinergic compound:
Chemocatalytic Hydrogen-Deuterium Exchange (HDE): Palladium single-atom catalysts (SACs) promote selective α-deuteration of ethanolamine precursors via a borrowing-hydrogen mechanism. Under optimized conditions (100-120°C, 20-50 bar D2), SACs achieve >95% deuterium incorporation at benzylic-alcohol-like positions while suppressing over-deuteration [4]. This approach is adaptable to the ethanolamine segment of acetylcholine through substrate engineering.
Biocatalytic Asymmetric Deuteration: NADH-dependent reductases coupled with in situ [4-2H]-NADH recycling enable enantioselective deuteration. By utilizing D2O as the deuterium source and H2 as a clean reductant, this system achieves near-perfect isotopic selectivity (>98%) at prochiral centers under ambient conditions [3]. Though primarily applied to carbonyl and alkene reductions, this strategy is theoretically extensible to cholinergic intermediate synthesis.
Stepwise Deuterated Building Block Assembly: High-precision deuteration involves synthesizing deuterated ethylenediamine (e.g., 1,2-diaminoethane-1,1,2,2-d4) followed by quaternization and acetylation. Key reactions include:
Table 1: Comparative Analysis of Deuteration Methods for Cholinergic Compounds
Method | Catalyst/Reagent | Deuterium Source | Isotopic Purity | Key Advantages |
---|---|---|---|---|
Chemocatalytic HDE | Pd single-atom catalyst | D2 gas | >95% | Site-selectivity; minimal over-deuteration |
Biocatalytic reduction | NADH-dependent reductases | D2O | >98% | Ambient conditions; stereoselectivity |
Building block assembly | Alkylating agents | CD3I, D2O | >99% | Maximum isotopic control; scalability |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1